Spiro[2.2]pentane-1-carbaldehyde

Catalog No.
S2917680
CAS No.
64940-63-2
M.F
C6H8O
M. Wt
96.129
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiro[2.2]pentane-1-carbaldehyde

CAS Number

64940-63-2

Product Name

Spiro[2.2]pentane-1-carbaldehyde

IUPAC Name

spiro[2.2]pentane-2-carbaldehyde

Molecular Formula

C6H8O

Molecular Weight

96.129

InChI

InChI=1S/C6H8O/c7-4-5-3-6(5)1-2-6/h4-5H,1-3H2

InChI Key

JQAPIXOLWPNUMS-UHFFFAOYSA-N

SMILES

C1CC12CC2C=O

Solubility

not available

Application in Optoelectronics

Scientific Field: Optoelectronics

Summary of Application: Spiro[2.2]pentane-1-carbaldehyde is investigated for its potential in optoelectronic applications due to its spiro-linked π-conjugated structures, which are advantageous for organic functional materials .

Methods of Application: Synthetic methodologies have been developed to create spiro molecules that are incorporated into devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells .

Results and Outcomes: These spiro compounds have shown to improve the performance and stability of optoelectronic devices, making them promising materials for future technologies .

Application in Smart Polymers

Scientific Field: Polymer Science

Summary of Application: Spiro[2.2]pentane-1-carbaldehyde derivatives are used in smart polymers as stimuli-responsive materials, exhibiting properties like photochromism and electrochromism .

Application in Drug Discovery

Scientific Field: Pharmacology

Summary of Application: Spiro[2.2]pentane-1-carbaldehyde is a key scaffold in the synthesis of spiro heterocyclic compounds, which are sought after in drug discovery due to their diverse biological activities .

Methods of Application: Microwave-assisted multicomponent synthesis is used to rapidly assemble complex spiro heterocycles that can be screened for pharmacological properties .

Results and Outcomes: This approach has led to the identification of novel compounds with potential therapeutic applications, accelerating the drug discovery process .

Application in Photochemical Synthesis

Summary of Application: Spiro[2.2]pentane-1-carbaldehyde is used in photochemical synthesis to create benzoyl spiro[2.2]pentanes, which are valuable intermediates in organic synthesis .

Methods of Application: The compound undergoes photochemical reactions upon irradiation, leading to complex transformations and the formation of new chemical bonds .

Spiro[2.2]pentane-1-carbaldehyde is a unique organic compound characterized by its spirocyclic structure, which consists of a five-membered ring fused to a cyclopropane. Its molecular formula is C6H8OC_6H_8O with a molar mass of approximately 96.13 g/mol. The compound features an aldehyde functional group, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry. The spirocyclic framework imparts distinctive steric and electronic properties, making it a subject of interest in various chemical studies.

Due to its reactive aldehyde group. Common reactions include:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can react with amines or alcohols to form imines or hemiacetals, respectively.
  • Oxidation: Under certain conditions, the aldehyde group can be oxidized to a carboxylic acid.

The reactivity of spiro[2.2]pentane-1-carbaldehyde makes it a versatile intermediate in organic synthesis .

Several methods have been reported for synthesizing spiro[2.2]pentane-1-carbaldehyde:

  • Cyclopropanation Reactions: Utilizing cyclopropenes as starting materials can yield spirocyclic compounds through regioselective carbometalation.
  • Aldol Condensation: This method involves the reaction of appropriate carbonyl compounds followed by dehydration to form the desired spiro compound.
  • Functional Group Interconversion: Starting from related carboxylic acids or alcohols, the aldehyde can be synthesized via oxidation or decarboxylation reactions .

Spiro[2.2]pentane-1-carbaldehyde has potential applications in:

  • Organic Synthesis: As an intermediate for synthesizing more complex molecules.
  • Medicinal Chemistry: Due to its unique structure, it may serve as a scaffold for developing new pharmaceuticals.
  • Material Science: Its properties might be explored in creating novel materials with specific characteristics.

While specific interaction studies focusing solely on spiro[2.2]pentane-1-carbaldehyde are scarce, compounds with similar structures have been investigated for their interactions with enzymes and receptors. Understanding these interactions can provide insights into the potential pharmacological effects and mechanisms of action for spiro[2.2]pentane derivatives.

Spiro[2.2]pentane-1-carbaldehyde shares similarities with several other compounds due to its spirocyclic nature and functional groups. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Spiro[3.3]heptane-1-carbaldehydeC8H12OC_8H_{12}OLarger spirocyclic structure
Spiro[4.4]nonane-1-carbaldehydeC10H16OC_{10}H_{16}OMore complex ring system
1-Ethylcyclopropanecarboxylic acidC6H10O2C_6H_{10}O_2Contains a cyclopropane with a carboxylic acid
1,1'-Bi(cyclopropane)-1-carboxylic acidC6H10O2C_6H_{10}O_2Features two cyclopropane units

The uniqueness of spiro[2.2]pentane-1-carbaldehyde lies in its specific arrangement and size of the rings, which may influence its reactivity and biological activity differently compared to these similar compounds .

XLogP3

0.8

Dates

Modify: 2024-04-14

Explore Compound Types